Isowyosine
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Overview
Description
Isowyosine, also known as imG2, is a derivative of wyosine found in transfer RNA (tRNA) of certain archaea. It is a tricyclic imidazopurine derivative located at position 37, adjacent to the anticodon of phenylalanine-specific tRNA. This compound plays a crucial role in stabilizing codon-anticodon pairings during protein synthesis, thereby preventing ribosomal frameshifting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of isowyosine involves several enzymatic steps. In archaea, the intermediate compound 4-demethylwyosine (imG-14) undergoes N1-methylation and C7-methylation catalyzed by a bifunctional methyltransferase enzyme, leading to the formation of this compound . The specific enzymes involved in this process are unique to archaea and have no homologs in eukaryotes .
Industrial Production Methods
Currently, there are no industrial production methods for this compound as it is primarily studied in the context of its natural occurrence in tRNA. The focus remains on understanding its biosynthesis and functional role in archaea .
Chemical Reactions Analysis
Types of Reactions
Isowyosine undergoes methylation reactions during its biosynthesis. The key reactions include:
N1-methylation: Addition of a methyl group to the nitrogen atom at position 1 of guanosine.
C7-methylation: Addition of a methyl group to the carbon atom at position 7 of 4-demethylwyosine.
Common Reagents and Conditions
The methylation reactions are catalyzed by specific methyltransferase enzymes. The conditions for these reactions are typically physiological, occurring within the cellular environment of archaea .
Major Products Formed
The major product formed from these reactions is this compound, which can further undergo methylation to form 7-methylwyosine (mimG) in certain archaeal species .
Scientific Research Applications
Isowyosine and its derivatives have several scientific research applications:
Chemistry: Studying the biosynthesis pathways of wyosine derivatives helps in understanding complex enzymatic reactions and the evolution of tRNA modifications
Biology: This compound plays a critical role in maintaining the stability of codon-anticodon interactions during protein synthesis, which is essential for accurate translation of genetic information
Medicine: Understanding the role of this compound in tRNA can provide insights into the mechanisms of genetic diseases caused by errors in protein synthesis
Industry: While industrial applications are limited, the study of this compound can contribute to the development of biotechnological tools for genetic engineering and synthetic biology
Mechanism of Action
Isowyosine exerts its effects by stabilizing the codon-anticodon pairings in the ribosomal decoding site. This stabilization prevents ribosomal frameshifting, ensuring accurate translation of the genetic code into proteins. The molecular targets involved in this process are the tRNA and the ribosome .
Comparison with Similar Compounds
Isowyosine is unique among wyosine derivatives due to its specific methylation pattern. Similar compounds include:
Wyosine (imG): A precursor in the biosynthesis of this compound.
Wybutosine (yW): Found in eukaryotic tRNA, formed through a different biosynthetic pathway.
7-Methylwyosine (mimG): A further methylated derivative of this compound found in certain archaea
This compound’s uniqueness lies in its specific enzymatic synthesis and its role in archaea, which distinguishes it from other wyosine derivatives found in eukaryotes .
Properties
Molecular Formula |
C14H17N5O5 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
BINGDNLMMYSZFR-QYVSTXNMSA-N |
Isomeric SMILES |
CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C |
Canonical SMILES |
CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |
Origin of Product |
United States |
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